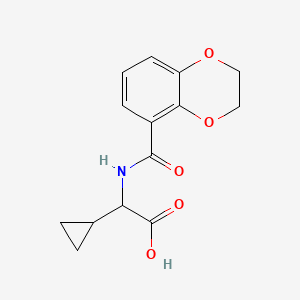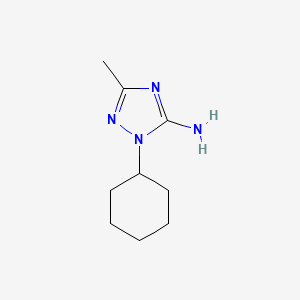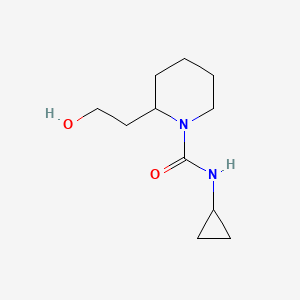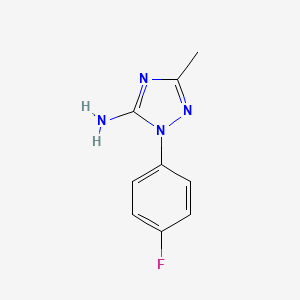
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the CDC25 family of phosphatases, which are involved in cell cycle regulation and DNA damage response.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves the inhibition of CDC25 phosphatases. These phosphatases are involved in the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDC25 phosphatases leads to the accumulation of phosphorylated CDKs, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid is its specificity for CDC25 phosphatases. This specificity allows for the targeted inhibition of these phosphatases without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases beyond cancer, such as inflammation and autoimmune disorders. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potentially in clinical settings.
Synthesis Methods
The synthesis of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to obtain the desired product. The overall yield of this synthesis method is approximately 15%.
Scientific Research Applications
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CDC25 phosphatases, which are overexpressed in many types of cancer. Inhibition of CDC25 phosphatases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
properties
IUPAC Name |
2-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(15-11(14(17)18)8-4-5-8)9-2-1-3-10-12(9)20-7-6-19-10/h1-3,8,11H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYXZVHOCFKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)






![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
